molecular formula C17H27BN2O5 B7956320 5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B7956320
M. Wt: 350.2 g/mol
InChI Key: RAFLULDCFVCAKN-UHFFFAOYSA-N
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Description

5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, an ethoxy group, and a boron-containing dioxaborolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps. One common method includes the borylation of aniline derivatives. The process often starts with the nitration of aniline to introduce the nitro group, followed by the ethoxylation to add the ethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Industrial production would also focus on cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-nitro-N-propyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The boron-containing dioxaborolane ring can participate in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These interactions are crucial in its applications in organic synthesis and potential pharmaceutical development .

Comparison with Similar Compounds

Properties

IUPAC Name

5-ethoxy-2-nitro-N-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O5/c1-7-9-19-13-11-15(23-8-2)12(10-14(13)20(21)22)18-24-16(3,4)17(5,6)25-18/h10-11,19H,7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFLULDCFVCAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OCC)NCCC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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